molecular formula C12H18N2 B13350964 (3-(Piperidin-4-yl)phenyl)methanamine

(3-(Piperidin-4-yl)phenyl)methanamine

Cat. No.: B13350964
M. Wt: 190.28 g/mol
InChI Key: NEBWDEKBEYUNLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Aryl Substitution: The piperidine ring is then substituted with a phenyl group at the 4-position. This can be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanamine involves its role as a semi-flexible linker in PROTACs. It helps in the formation of ternary complexes by influencing the 3D orientation of the degrader, thereby facilitating targeted protein degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, where the compound aids in the recruitment of E3 ligases to the target protein, leading to its ubiquitination and subsequent degradation .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Piperidin-4-yl)phenyl)methanamine
  • (2-(Piperidin-4-yl)phenyl)methanamine
  • (4-(Piperidin-4-yl)phenol

Uniqueness

(3-(Piperidin-4-yl)phenyl)methanamine is unique due to its specific substitution pattern and its role as a semi-flexible linker in PROTAC development. This compound’s ability to influence the 3D orientation of bifunctional protein degraders sets it apart from other similar compounds .

Properties

IUPAC Name

(3-piperidin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBWDEKBEYUNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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